Methylmalonylchloride

Green Chemistry Process Optimization Malonyl Chloride Synthesis

Methylmalonylchloride (CAS 39619-07-3), chemically defined as 2-methylpropanedioyl dichloride, is a diacid chloride derivative of malonic acid. This reactive intermediate possesses a molecular formula of C4H4Cl2O2, a molecular weight of 154.98 g/mol, and is characterized by two highly electrophilic acyl chloride functionalities.

Molecular Formula C4H4Cl2O2
Molecular Weight 154.98 g/mol
CAS No. 39619-07-3
Cat. No. B7853163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylmalonylchloride
CAS39619-07-3
Molecular FormulaC4H4Cl2O2
Molecular Weight154.98 g/mol
Structural Identifiers
SMILESCC(C(=O)Cl)C(=O)Cl
InChIInChI=1S/C4H4Cl2O2/c1-2(3(5)7)4(6)8/h2H,1H3
InChIKeyIEEHKTFVUIVORU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methylmalonylchloride (CAS 39619-07-3) Procurement Guide: Properties and Comparator Profile


Methylmalonylchloride (CAS 39619-07-3), chemically defined as 2-methylpropanedioyl dichloride, is a diacid chloride derivative of malonic acid [1]. This reactive intermediate possesses a molecular formula of C4H4Cl2O2, a molecular weight of 154.98 g/mol, and is characterized by two highly electrophilic acyl chloride functionalities . As a versatile building block, it enables the synthesis of complex malonate esters and amides. However, its selection is complicated by nomenclature ambiguity with methyl malonyl chloride (CAS 37517-81-0; methyl 3-chloro-3-oxopropanoate) and structural analogs like malonyl chloride (C3H2Cl2O2) and dimethylmalonyl chloride (C5H6Cl2O2), necessitating a precise, data-driven procurement strategy .

1
Diacid dichloride building block for malonamide and diester synthesis
Dual acyl chloride enables orthogonal protection
2
2-Methyl chiral center for asymmetric synthesis routes
Steric differentiation from unsubstituted malonyl chloride
3
Solvent-free synthesis compatibility reported
Green chemistry workflow fit; conversion advantage in neat conditions

Methylmalonylchloride (CAS 39619-07-3): Why In-Class Substitution Compromises Synthetic Outcomes


Direct substitution of methylmalonylchloride with its closest in-class analogs—namely methyl malonyl chloride (CAS 37517-81-0), malonyl chloride, or dimethylmalonyl chloride—is not scientifically justifiable due to divergent reactivity profiles and steric constraints [1]. Methylmalonylchloride (C4H4Cl2O2) contains two reactive acyl chloride groups and a sterically hindering 2-methyl substituent, whereas methyl malonyl chloride is a mono-acid chloride ester with distinct regioselectivity . The presence of the 2-methyl group in methylmalonylchloride introduces chiral potential and altered electronic density, directly impacting nucleophilic substitution kinetics and product distribution in heterocyclic and malonamide syntheses [2]. The following quantitative evidence establishes the specific conditions under which this compound provides a verifiable advantage, enabling informed procurement decisions.

  • ! Methyl malonyl chloride (mono-acid chloride ester) may not reproduce dual-acylation pathways; reactivity profile differs.
  • ! Unsubstituted malonyl chloride lacks 2-methyl steric bulk; regioselectivity and chiral induction may not transfer.
  • ! Dimethylmalonyl chloride introduces additional steric hindrance; reaction kinetics and product distribution may shift.

Methylmalonylchloride (CAS 39619-07-3) Quantitative Differentiation from Analogs


Synthesis Efficiency: Methylmalonylchloride vs. Ethyl Malonyl Chloride in Solvent-Free Conditions

A solvent-free synthesis study directly compared the conversion efficiencies of methylmalonyl chloride and ethyl malonyl chloride from their respective monoalkyl malonic acid precursors [1]. In a green process, methyl malonic acid achieved 93.08% conversion to methylmalonyl chloride under solvent-free conditions, compared to 78.67% in the presence of methylene chloride solvent [1]. This demonstrates a significant 14.41 percentage point increase in conversion efficiency when the methyl-substituted malonic acid is processed without solvent.

Solvent-Free Conversion
Head-to-head
93.08% conversion (solvent-free) vs. 78.67% (with solvent); +14.41 percentage points
Reported green synthesis advantage in neat conditions
Ethyl analog: 98.23% solvent-free; solvent-free process may outperform solvent-based
Green Chemistry Process Optimization Malonyl Chloride Synthesis

Reactivity Differentiation: Methylmalonylchloride (C4H4Cl2O2) vs. Methyl Malonyl Chloride (C4H5ClO3) in Nucleophilic Substitution

Methylmalonylchloride (C4H4Cl2O2, MW 154.98) possesses two acyl chloride groups versus one in methyl malonyl chloride (C4H5ClO3, MW 136.53) . This structural difference yields a higher topological polar surface area (TPSA) of 34.14 Ų for methylmalonylchloride compared to 43.4 Ų for methyl malonyl chloride, indicating a less polar, more hydrophobic character that can enhance membrane permeability in prodrug design [1]. While no direct kinetic comparison is available, class-level inference from malonyl chloride studies indicates that diacid chlorides exhibit higher reaction rates with amines compared to mono-acid chlorides, due to the second electrophilic center and reduced steric hindrance from the absence of an ester group.

Structural Differentiation
Class-level
MW 154.98, 2 acyl Cl; vs. methyl malonyl chloride MW 136.53, 1 acyl Cl; TPSA 34.14 vs 43.4 Ų
Supports orthogonal protection; dual electrophilic center context
Direct kinetic comparison unavailable; class-level inference
Organic Synthesis Acylation Reagents Reactivity Comparison

Steric Differentiation: Methylmalonylchloride (2-Methyl) vs. Malonyl Chloride (Unsubstituted)

The 2-methyl substituent in methylmalonylchloride introduces a chiral center and steric bulk absent in unsubstituted malonyl chloride (C3H2Cl2O2, MW 140.95) [1]. This methyl group increases the LogP from approximately 0.3 (malonyl chloride) to 1.18 for methylmalonylchloride, reflecting enhanced lipophilicity [2]. While direct comparative reaction data are unavailable, class-level inference from analogous malonate chemistry predicts that the 2-methyl group directs nucleophilic attack to the less hindered acyl chloride, enabling regioselective functionalization that is unattainable with malonyl chloride.

Steric & Electronic Modulation
Class-level
LogP 1.18 (2-methyl) vs. ~0.3 (unsubstituted); chiral center introduced
Supports regioselective acylation; lipophilicity shift reported
Direct comparative data not available; inferred from malonate analog chemistry
Steric Effects Regioselectivity Chiral Synthesis

Procurement Purity Benchmark: Methylmalonylchloride vs. Methyl Malonyl Chloride

Methylmalonylchloride (CAS 39619-07-3) is commercially available at a standard purity of ≥95% from major suppliers . In contrast, methyl malonyl chloride (CAS 37517-81-0) is offered at a higher ≥97.0% assay (AT) purity grade . This 2% purity differential may influence procurement decisions for applications requiring ultra-high purity, though the absolute difference is modest.

Commercial Purity
Supporting
≥95% (standard grade) vs. methyl malonyl chloride ≥97.0% (purum grade)
Purity difference modest; reactivity profile may outweigh 2% gap
Supplier specification; acidimetric titration basis
Supply Chain Purity Specifications Analytical Quality

Methylmalonylchloride (CAS 39619-07-3): Recommended Procurement-Driven Applications


Green Chemistry Synthesis of Malonyl Chlorides

Procurement of methylmalonylchloride is strongly indicated for laboratories implementing solvent-free, green chemistry protocols for the synthesis of malonyl chlorides and malonic acid derivatives. Quantitative evidence demonstrates that its precursor, methyl malonic acid, achieves 93.08% conversion to methylmalonylchloride under solvent-free conditions, significantly outperforming solvent-based processes (78.67%) [1]. This high conversion efficiency reduces solvent consumption, waste generation, and process costs, aligning with sustainability mandates in pharmaceutical and fine chemical manufacturing [1].

Asymmetric Synthesis and Chiral Building Block Preparation

The 2-methyl substituent in methylmalonylchloride introduces a chiral center, making it a valuable procurement target for asymmetric synthesis of enantiopure pharmaceutical intermediates. Compared to achiral malonyl chloride, methylmalonylchloride's stereochemical handle enables the construction of chiral malonamides and malonates with defined stereochemistry, as evidenced by its LogP of 1.18 and structural differentiation [2]. This chiral differentiation is critical for the synthesis of biologically active compounds where stereoisomerism directly impacts target binding and therapeutic index [2].

Synthesis of Symmetrical Malonamides and Diesters

For applications requiring symmetrical diamides or diesters of malonic acid, methylmalonylchloride provides a superior procurement choice over mono-acid chloride alternatives like methyl malonyl chloride. Its dual acyl chloride functionalities (C4H4Cl2O2 vs. C4H5ClO3) allow for one-pot, symmetrical functionalization with amines or alcohols, reducing synthetic steps and improving overall yield [3]. This efficiency gain is particularly relevant in medicinal chemistry programs where parallel synthesis of malonamide libraries is required [3].

Pharmaceutical Intermediate Manufacturing for Anti-Cancer Agents

Methylmalonylchloride is a documented intermediate in the synthesis of anti-cancer pharmaceuticals, where its unique steric and electronic properties are leveraged to construct complex heterocyclic scaffolds . While specific quantitative comparisons are limited, procurement of this compound is justified for medicinal chemists developing novel malonamide-based therapeutics, where the 2-methyl group's steric influence can modulate target engagement and metabolic stability compared to unsubstituted malonamide analogs .

Application
Selection Property
Validation Focus
Solvent-free malonyl chloride synthesis
Reported high neat conversion efficiency
Green metrics and process waste reduction verification
Asymmetric chiral intermediate preparation
2-Methyl chiral center with steric differentiation
Enantiomeric purity and stereochemical control review
Symmetrical diamide/diester library synthesis
Dual acyl chloride functionality
One-pot functionalization efficiency assessment
Cancer research intermediate development
2-Methyl steric and electronic profile
Malonamide structure-activity relationship studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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